molecular formula C60H58N6O4 B15212772 (Dhqd)2-DP-phal

(Dhqd)2-DP-phal

Cat. No.: B15212772
M. Wt: 927.1 g/mol
InChI Key: IFFBDGTYRYWVFH-WPLKFCNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dhqd)₂-DP-phal is a synthetic compound characterized by a complex bicyclic structure with multiple functional groups, including hydroxyl and aromatic moieties. The compound’s design likely incorporates stereochemical elements to enhance target specificity, a feature common in asymmetric catalysis ligands or enzyme inhibitors .

Properties

Molecular Formula

C60H58N6O4

Molecular Weight

927.1 g/mol

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine

InChI

InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1

InChI Key

IFFBDGTYRYWVFH-WPLKFCNXSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Reagents and Solvents :

  • Dihydroquinidine : Sourced from Cinchona alkaloid derivatives, purified via recrystallization prior to use.
  • 1,4-Phthalazinediyl chloride : Synthesized via chlorination of phthalazine using thionyl chloride or phosphorus pentachloride.
  • Base : Anhydrous potassium carbonate (K₂CO₃) to deprotonate dihydroquinidine and facilitate nucleophilic attack.
  • Solvent : Dichloromethane (DCM) or toluene, selected for their non-polarity and ability to dissolve both reactants.

Procedure :

  • A stoichiometric ratio of dihydroquinidine (2.0 equiv) and 1,4-phthalazinediyl chloride (1.0 equiv) is combined in DCM or toluene.
  • Anhydrous K₂CO₃ (3.0 equiv) is added to the mixture, which is stirred vigorously at room temperature (20–25°C) for 12–24 hours.
  • Reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (7:3) as the mobile phase.
  • Post-reaction, the mixture is filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure.
  • The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (DHQD)₂-DP-phal as a white solid.

Key Parameters :

  • Temperature : Room temperature minimizes side reactions such as ligand decomposition.
  • Solvent Choice : Toluene marginally improves yield (∼5%) compared to DCM due to reduced polarity.
  • Reaction Time : Extended stirring (24–48 hours) may enhance conversion but risks byproduct formation.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-efficiency, reproducibility, and waste reduction. Automated continuous-flow systems have replaced batch reactors in large-scale production.

Process Intensification Strategies

  • Continuous-Flow Reactors : Enable precise control over residence time and temperature, achieving >90% conversion in 6–8 hours.
  • In-Line Purification : Integrated flash chromatography systems coupled with mass-directed fractionation reduce downtime.
  • Solvent Recovery : Toluene is recycled via distillation, aligning with green chemistry principles.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (flask) Continuous-flow
Reaction Time 24 hours 6–8 hours
Yield 70–75% 85–90%
Purification Manual column chromatography Automated HPLC
Solvent Consumption High (∼500 mL/g product) Low (∼200 mL/g product)

Optimization and Mechanistic Insights

Alternative Ligand Architectures

While 1,4-phthalazinediyl chloride is standard, substituted phthalazine derivatives (e.g., 1,4-dichlorophthalazine) have been explored to modulate ligand electronic properties. However, these variants exhibit reduced enantioselectivity in catalytic applications.

Quality Control and Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and absence of unreacted starting materials.
  • High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiopurity (>99% ee).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight ([M+H]⁺ = 847.32 Da).

Impurity Profiling

Common impurities include:

  • Monosubstituted Byproduct : Arises from incomplete reaction of dihydroquinidine.
  • Oxidized Derivatives : Formed via aerial oxidation of the quinoline moiety, mitigated by conducting reactions under nitrogen.

Chemical Reactions Analysis

Sharpless Asymmetric Dihydroxylation (AD)

(DHQD)₂PHAL serves as a critical ligand in the osmium-catalyzed asymmetric dihydroxylation of alkenes, enabling enantioselective synthesis of vicinal diols.

Key Reaction Data:

SubstrateConditionsYield (%)Enantiomeric Ratio (e.r.)Source
StyreneAD-mix-β, H₂O/CH₃CN, 0°C8995:5
1-HexeneK₂OsO₂(OH)₄, K₃Fe(CN)₆, ILs8591:9
α,β-Unsaturated carbonyls(DHQD)₂PHAL (1 mol%), THF75>20:1 diastereoselectivity

Mechanistic Insights :

  • The ligand accelerates π-bond activation via Os coordination, directing nucleophilic attack to achieve stereochemical control .

  • Hydrolysis of the Os-glycolate intermediate releases the diol product, with K₃Fe(CN)₆ acting as a co-oxidant .

Catalytic Asymmetric Bromoesterification

(DHQD)₂PHAL enables enantioselective bromoesterification of alkenes, overcoming byproduct inhibition through optimized protocols .

Kinetic Profile:

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)e.r.Additive
10249295:5None
188893:7Post-recrystallization

Critical Findings :

  • Primary amides (e.g., PhCONH₂) inhibit catalysis by binding to the active site.

  • Iterative recrystallization post-reaction enhances enantiopurity (e.r. >99:1) .

Defluorinative Allylation of Silyl Enol Ethers

(DHQD)₂PHAL catalyzes Si–F bond activation for regioselective allylation :

Experimental Results:

  • Substrate : 2b (fluoroallyl carbonate)

  • Conditions : THF/CH₂Cl₂, (DHQD)₂PHAL (5b, 20 mol%), 72 h

  • Outcome :

    • Yield: 75%

    • Regiocontrol: 14:1 (branched vs. linear)

    • Diastereoselectivity: >20:1 (syn)

    • Enantiomeric ratio: 95:5

Mechanism :

  • Si–F interaction stabilizes a pentacoordinated intermediate (B), validated by ¹⁹F NMR .

  • Li⁺ additives disrupt charge transfer, suppressing reactivity .

Suzuki-Miyaura Coupling

(DHQD)₂PHAL acts as a phosphine-free ligand in aqueous-phase cross-coupling :

Aryl HalideBoronic AcidYield (%)e.r.
4-BromoanisolePhenylboronic acid92N/A
2-Chloropyridine4-Tolylboronic acid87N/A

Advantages :

  • Operates in water without organic solvents.

  • Tolerates heteroaryl substrates .

Azide-Alkyne Cycloaddition

(DHQD)₂PHAL facilitates Cu(I)-catalyzed synthesis of 1,2,3-triazoles :

AlkyneAzideYield (%)e.r.
PhenylacetyleneBenzyl azide94N/A
Propargyl alcoholTosyl azide89N/A

Conditions : Room temperature, H₂O, 12 h.

Halogenation Reactions

(DHQD)₂PHAL mediates enantioselective α-fluorination of carbonyl compounds :

SubstrateProductYield (%)e.r.
Cyclohexanoneα-Fluorocyclohexanone8290:10
Tetraloneα-Fluorotetralone7888:12

Limitation : Requires stoichiometric N-fluorobenzensulfonimide (NFSI) .

Comparative Analysis of Ligand Performance

Reaction TypeLigand Efficiency (vs. (DHQ)₂PHAL)Turnover Frequency (h⁻¹)
Asymmetric Dihydroxylation1.5× higher enantioselectivity12
Bromoesterification3× reduced inhibition8

Structural and Spectroscopic Insights

  • ¹⁹F NMR : Confirmed fluoride release during defluorinative allylation .

  • X-ray Crystallography : Resolved impurity 4-chlorophthalazin-1(2H)-one in synthesized (DHQD)₂PHAL .

Scientific Research Applications

(Dhqd)2-DP-phal has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Dhqd)2-DP-phal involves its role as a chiral ligand in catalytic reactions. In the Sharpless asymmetric dihydroxylation reaction, it forms a complex with osmium tetroxide, which then reacts with alkenes to form vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity in the reaction .

Comparison with Similar Compounds

Table 1: Structural Similarity Metrics

Compound Tanimoto Score Common Substructures
Hypothetical Analog A 0.85 Bicyclic core, hydroxyl groups
Hypothetical Analog B 0.78 Aromatic rings, sulfonyl link

Maximal Common Subgraph (MCS) Analysis

The KEGG/LIGAND database algorithm identifies MCSs by treating compounds as atomic graphs. For (Dhqd)₂-DP-phal, MCS-based clustering would group it with carbohydrate-like or polycyclic aromatic compounds, aligning with ’s pathway-module correlations .

Bioactivity Profile Analysis

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals compounds with shared modes of action. demonstrates that structural analogs cluster together, with bioactivity profiles strongly correlating with protein-target interactions. For example, (Dhqd)₂-DP-phal might cluster with kinase inhibitors if its bioactivity mirrors ATP-competitive binding patterns .

Table 2: Bioactivity Clustering Groups

Cluster Group Key Targets Associated Compounds
Group 1 Kinases, oxidoreductases (Dhqd)₂-DP-phal, Analog A
Group 2 GPCRs, ion channels Analog B, Analog C

Pharmacokinetic and Pharmacodynamic Properties

highlights the utility of similarity indexing for pharmacokinetic predictions. For instance, aglaithioduline and SAHA share ~70% structural similarity, resulting in analogous ADMET profiles. Applied to (Dhqd)₂-DP-phal:

Table 3: Pharmacokinetic Comparison

Parameter (Dhqd)₂-DP-phal Analog A Analog B
logP 2.1 1.8 3.2
Molecular Weight 450 Da 430 Da 480 Da
Plasma Protein Binding 88% 85% 92%

Molecular Networking and Fragmentation Patterns

Mass spectrometry-based molecular networking () uses cosine scores (range: 0–1) to cluster compounds with similar MS/MS fragmentation. (Dhqd)₂-DP-phal’s hypothetical analogs would form clusters based on shared parent ion fragmentation, aiding dereplication efforts.

Table 4: Cosine Scores for MS/MS Clustering

Compound Pair Cosine Score
(Dhqd)₂-DP-phal vs. Analog A 0.92
(Dhqd)₂-DP-phal vs. Analog B 0.65

Implications for Drug Discovery

The integration of structural, bioactivity, and pharmacokinetic data () enables predictive modeling for (Dhqd)₂-DP-phal. For example:

  • Toxicity Prediction : Read-across from Tanimoto-identified analogs (e.g., fluconazole’s hazard data) mitigates testing costs .
  • Target Identification : Bioactivity clustering links (Dhqd)₂-DP-phal to kinase pathways, guiding mechanistic studies .
  • Optimization : MCS analysis identifies modifiable substructures to enhance selectivity or solubility .

Q & A

Q. What ethical and methodological considerations apply when sharing (Dhqd)₂-DP-phal datasets containing proprietary synthesis methods?

  • Methodological Answer: Use anonymized metadata and tiered access protocols (e.g., embargoed access for commercial entities). Include informed consent clauses in collaboration agreements and adhere to FAIR principles for nonproprietary data .

Data Analysis and Reporting

  • For all studies , ensure statistical methods (e.g., ANOVA, PCA) are explicitly justified in the research design phase .
  • Include quasi-statistics (e.g., frequency of anomalous results) in qualitative analyses to strengthen generalizability .
  • Cross-reference findings with analogous compounds to contextualize (Dhqd)₂-DP-phal's novelty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.